4-Bromo-1-methoxy-2-(methoxymethoxy)benzene CAS number
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene CAS number
An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene
This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a detailed understanding of this compound's properties, synthesis, and applications.
Core Chemical Identity and Properties
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a polysubstituted aromatic compound whose structural features make it a valuable building block in complex organic synthesis. Its identity is definitively established by its Chemical Abstracts Service (CAS) registry number.
The primary identifier for this compound is:
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CAS Number : 623550-16-3[1]
A summary of its key chemical identifiers and computed physicochemical properties is presented below. These computed values, sourced from comprehensive databases like PubChem, serve as a reliable baseline for experimental design.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-bromo-1-methoxy-2-(methoxymethoxy)benzene[1] |
| Molecular Formula | C₉H₁₁BrO₃[1] |
| Molecular Weight | 247.09 g/mol [1] |
| Canonical SMILES | COCOC1=C(C=CC(=C1)Br)OC[1] |
| InChI Key | TWHPNWMJJYXOSY-UHFFFAOYSA-N[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Rationale and Protocol for Synthesis
The synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a strategic process involving the protection of a reactive functional group to enable selective modification of the aromatic ring. The most logical precursor is 4-Bromo-2-methoxyphenol (also known as 4-bromoguaiacol), a commercially available starting material.[2]
Causality of Experimental Design: The phenolic hydroxyl group in 4-Bromo-2-methoxyphenol is acidic and would interfere with many subsequent reactions, particularly organometallic cross-coupling reactions that are commonly performed at the aryl bromide position. Therefore, protection of this hydroxyl group is paramount. The methoxymethyl (MOM) ether is an ideal choice as it is stable under a wide range of conditions but can be selectively removed under acidic conditions without affecting the other methoxy group.
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol: Synthesis via MOM Protection
This protocol outlines a self-validating system for the synthesis and purification of the target compound.
Materials:
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4-Bromo-2-methoxyphenol
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N,N-Diisopropylethylamine (DIPEA)
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Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for inert atmosphere reactions
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-methoxyphenol (1.0 eq). Dissolve it in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 eq) dropwise. Stir for 10 minutes. The use of a non-nucleophilic base like DIPEA is critical to prevent side reactions with the electrophilic protecting agent.
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MOM Group Introduction: Add MOM-Cl (1.2 eq) dropwise to the cooled solution. Alternative: For a less toxic option, dimethoxymethane can be used in the presence of a strong acid catalyst like p-toluenesulfonic acid.
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Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
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Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.
Applications in Drug Development & Organic Synthesis
The true value of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene lies in its versatility as a synthetic intermediate. Its structure contains three key functional handles that can be manipulated selectively.
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Aryl Bromide: The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern pharmaceutical synthesis.[2]
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MOM-Protected Phenol: This group is stable to the basic and organometallic conditions often used in cross-coupling reactions. It can be selectively deprotected later in a synthetic sequence using acidic conditions to reveal the free phenol for further functionalization (e.g., etherification, esterification).
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Methoxy Group: The electron-donating methoxy group influences the reactivity and orientation of further electrophilic aromatic substitution, should that be desired, and is a common feature in many bioactive molecules.
The utility of related bromo-anisole structures is well-documented. For instance, the similarly structured 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is a crucial precursor in the synthesis of Aliskiren, a potent drug for treating hypertension.[3] This highlights the role of such building blocks in constructing complex molecular architectures for medicinal applications.
Caption: Key synthetic transformations of the title compound.
Analytical Characterization Profile
Confirmation of the structure and assessment of purity are critical self-validating steps in any synthesis. The following spectroscopic signatures are expected for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.
Table 3: Expected Spectroscopic Data
| Technique | Expected Signature |
|---|---|
| ¹H NMR | - Aromatic protons appearing as doublets and doublets of doublets in the ~6.8-7.2 ppm region.- A characteristic singlet for the O-CH₂-O protons of the MOM group around 5.2 ppm.- A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.- A singlet for the MOM's methyl (-OCH₃) protons around 3.5 ppm. |
| ¹³C NMR | - Aromatic carbons in the ~110-160 ppm range.- The O-CH₂-O carbon of the MOM group around 95 ppm.- Methoxy carbons in the ~55-60 ppm range. |
| FT-IR | - C-O-C stretching frequencies for the ethers around 1050-1250 cm⁻¹.- Aromatic C=C stretching around 1500-1600 cm⁻¹.- C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.- C-Br stretching in the fingerprint region, typically below 600 cm⁻¹. |
| Mass Spec. | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a ~1:1 ratio, indicative of the presence of one bromine atom. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is not widely available, safe handling procedures can be inferred from data on structurally related compounds like 4-bromoanisole and other halogenated aromatic ethers.[4][5][6]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (CAS: 623550-16-3) is a strategically designed chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its carefully orchestrated array of functional groups—a site for cross-coupling, a protected phenol, and a directing methoxy group—offers a robust platform for the synthesis of complex molecular targets. This guide provides the foundational knowledge required for its synthesis, safe handling, and effective application in advanced research and development settings.
References
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PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]
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Acros Organics. (2021). SAFETY DATA SHEET: 4-Bromoanisole. Retrieved from [Link]
Sources
- 1. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene | C9H11BrO3 | CID 11736734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.fr [fishersci.fr]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.com [fishersci.com]
